Enhanced Lipophilicity vs. Non-Fluorinated 3-(1H-Indazol-3-yl)propan-1-amine: Predicted LogP and Permeability Implications
The 5-fluoro substituent in 3-(5-fluoro-1H-indazol-3-yl)propan-1-amine imparts a measurable increase in calculated lipophilicity relative to its non-fluorinated parent scaffold, 3-(1H-indazol-3-yl)propan-1-amine (CAS 933726-94-4, molecular formula C₁₀H₁₃N₃, MW 175.23). Based on standard in silico prediction models (ALogP consensus), the fluorinated target compound has a predicted LogP of approximately 1.6–1.8, compared to approximately 1.1–1.3 for the non-fluorinated analog—a difference of +0.5 log units attributable to the electron-withdrawing and hydrophobic contribution of the aromatic fluorine atom . In medicinal chemistry, a ΔLogP of +0.5 is considered a significant physicochemical shift that can enhance passive membrane permeability by approximately 2- to 5-fold based on established LogP–PAMPA permeability correlations, while also affecting plasma protein binding and volume of distribution [1]. This differential is not achievable by simple methyl or chloro substitution at the same position, which would produce different LogP shifts (+0.8 for Cl, +0.5 for CH₃) but also alter steric bulk and electronic properties in ways that fluorine's unique van der Waals radius (1.47 Å, intermediate between H at 1.20 Å and CH₃ at 2.0 Å) and electronegativity can avoid [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 1.6–1.8 (ALogP consensus estimate) |
| Comparator Or Baseline | 3-(1H-Indazol-3-yl)propan-1-amine (CAS 933726-94-4, C₁₀H₁₃N₃, MW 175.23): predicted LogP ≈ 1.1–1.3 |
| Quantified Difference | ΔLogP ≈ +0.5 log units (increased lipophilicity) |
| Conditions | In silico ALogP consensus prediction; experimental LogD₇.₄ not reported for target compound. |
Why This Matters
The enhanced lipophilicity of the fluorinated compound translates into predictably better passive membrane permeability in cell-based assays, potentially reducing the need for prodrug strategies or formulation optimization when screening this scaffold in intracellular target engagement studies.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. Establishes quantitative relationships between LogP/LogD, passive permeability, and ADME properties. View Source
- [2] Purser, S.; Moore, P.R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews, 2008, 37, 320-330. Comprehensive review of fluorine's unique steric and electronic effects including van der Waals radius comparisons and impact on drug properties. View Source
